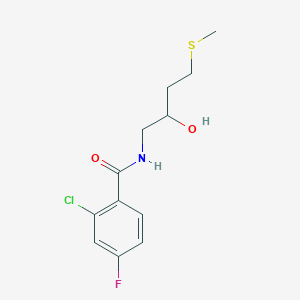

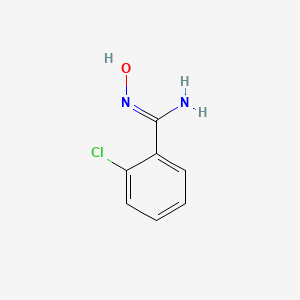

![molecular formula C20H24N4O4 B2932855 7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-47-9](/img/structure/B2932855.png)

7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods such as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . Further reaction with NaClO2, TEMPO, NaClO, and then SOCl2 and dimethylamine gave N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidines include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .科学的研究の応用

Synthesis and Antiviral Activity

A study by Renau et al. (1996) explored the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, closely related to the chemical , and evaluated their antiviral activity. They found that specific substitutions on the pyrrolo[2,3-d]pyrimidine structure are essential for activity against human cytomegalovirus (HCMV), highlighting the potential of such compounds in antiviral research (Renau et al., 1996).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from a similar chemical structure, demonstrating significant activity as cyclooxygenase-1/2 inhibitors. These compounds also showed noteworthy analgesic and anti-inflammatory activities, suggesting their relevance in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antiprotozoal Activity

Ismail et al. (2008) investigated compounds structurally related to 7-(3-Methoxypropyl)-N,1,3-Trimethyl-2,4-Dioxo-N-Phenyl-2,3,4,7-Tetrahydro-1H-Pyrrolo[2,3-d]pyrimidine-6-Carboxamide for their antiprotozoal activity. They identified several compounds with potent activity against Trypanosoma brucei rhodesiense, providing insights into new treatments for protozoal infections (Ismail et al., 2008).

Antifungal and Cytotoxic Activity

Hanafy (2011) synthesized pyrido[2,3-d]pyrimidine derivatives and evaluated their antifungal activities. Some of these compounds showed significant effects, pointing to their potential use in antifungal drug development (Hanafy, 2011). Additionally, Hassan et al. (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives and assessed their cytotoxic activity against Ehrlich Ascites Carcinoma cells, contributing to cancer research (Hassan et al., 2014).

Synthesis and Structural Studies

Drev et al. (2014) conducted a study on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, providing valuable information on the structural aspects and synthetic pathways of compounds similar to 7-(3-Methoxypropyl)-N,1,3-Trimethyl-2,4-Dioxo-N-Phenyl-2,3,4,7-Tetrahydro-1H-Pyrrolo[2,3-d]pyrimidine-6-Carboxamide (Drev et al., 2014).

作用機序

Target of Action

The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting the cell cycle and preventing cell proliferation .

Pharmacokinetics

Its degree of lipophilicity suggests that it may diffuse easily into cells

Result of Action

The inhibition of CDK2 by the compound leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This means that the compound can cause cancer cells to self-destruct, thereby preventing the growth and spread of the cancer .

将来の方向性

特性

IUPAC Name |

7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-21(14-9-6-5-7-10-14)19(26)16-13-15-17(24(16)11-8-12-28-4)22(2)20(27)23(3)18(15)25/h5-7,9-10,13H,8,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHLOSBNOFHECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCCOC)C(=O)N(C)C3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxypropyl)-N,1,3-trimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

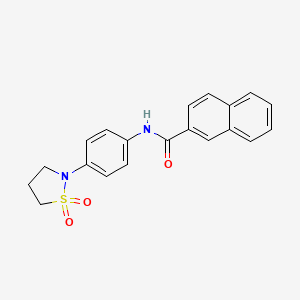

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2932773.png)

![Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2932774.png)

![6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride](/img/structure/B2932777.png)

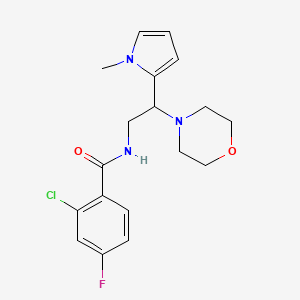

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)

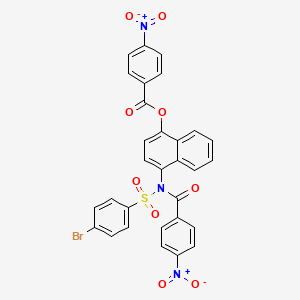

![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)

![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2932793.png)